

Technical Sourcing & Application Guide: 5-Bromo-2-(3-ethylphenoxy)pyridine

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Compound of Interest

Compound Name: 5-Bromo-2-(3-ethylphenoxy)pyridine

Cat. No.: B7868833

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Part 1: Executive Summary

5-Bromo-2-(3-ethylphenoxy)pyridine (CAS: 1249637-09-9) is a specialized heterocyclic building block primarily utilized in the discovery of small-molecule kinase inhibitors. Its structure features a pyridine core substituted with a bromine atom at the C5 position and a 3-ethylphenoxy group at the C2 position.

This specific substitution pattern offers a dual-advantage in medicinal chemistry:

- **The C5-Bromine Handle:** Serves as a versatile point for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.
- **The C2-Phenoxy Tether:** Mimics the hydrophobic interactions often required for binding in the ATP-binding pocket of protein kinases (e.g., RAF, ULK1), with the ethyl group providing enhanced lipophilicity compared to standard methyl or unsubstituted analogs.

Currently, this compound is classified as a "Make-to-Order" or "Limited Stock" item rather than a high-volume commodity. Sourcing requires a strategic approach to ensure purity (>97%) and avoid common hydrolysis impurities.

Part 2: Chemical Profile & Specifications[1][2][3]

Property	Specification
Chemical Name	5-Bromo-2-(3-ethylphenoxy)pyridine
CAS Number	1249637-09-9
Molecular Formula	C ₁₃ H ₁₂ BrNO
Molecular Weight	278.15 g/mol
SMILES	<chem>CCC1=CC(OC2=NC=C(Br)C=C2)=CC=C1</chem>
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, DMF, Chloroform, Dichloromethane
Purity Requirement	≥ 97.0% (HPLC) for biological screening

Part 3: Market Analysis – Suppliers & Pricing

Supply Chain Status

Unlike commodity reagents (e.g., 5-bromo-2-chloropyridine), this ether-linked scaffold is typically synthesized on demand or held in small inventory (<10g) by catalog houses.

Estimated Pricing Structure (2025-2026 Market)

Pricing is volatile and depends on batch synthesis scale.

Pack Size	Estimated Price Range (USD)	Lead Time
1 g	\$120 – \$180	1–2 Weeks (Stock)
5 g	\$450 – \$600	2–3 Weeks
25 g	\$1,800 – \$2,200	4–6 Weeks (Custom)
100 g+	Inquire (FTE/Custom Synthesis)	8–10 Weeks

Key Global Suppliers

- BLDpharm: Confirmed listing. Often holds small stock in Shanghai or USA warehouses.
- Enamine: Likely source for building blocks used in early discovery; strong in Ukraine/EU logistics.
- Combi-Blocks: Known for competitive pricing on pyridine scaffolds; US-based inventory.
- WuXi AppTec / Pharmaron: Recommended for bulk (>100g) custom synthesis requests.

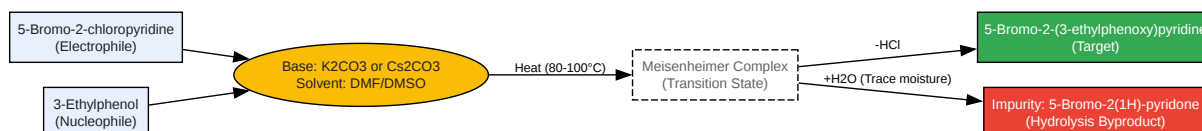
Strategic Sourcing Recommendation

Do not rely on "In Stock" indicators alone. Since this is a specialized intermediate, inventory turnover is slow. Always request a Certificate of Analysis (CoA) before purchase to verify the batch is not aged (which can lead to phenol degradation).

Part 4: Technical Synthesis & Quality Control

Synthesis Pathway

The most robust industrial route utilizes a Nucleophilic Aromatic Substitution (SNAr). The reaction exploits the high reactivity of the C2-chlorine atom in 5-bromo-2-chloropyridine towards oxygen nucleophiles.



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Figure 1: SNAr Synthesis Route. The reaction requires anhydrous conditions to prevent the formation of the pyridone impurity.

Detailed Protocol (Self-Validating)

Objective: Synthesize 10g of target with >98% purity.

- Setup: Charge a 250mL round-bottom flask with 5-bromo-2-chloropyridine (1.0 eq) and 3-ethylphenol (1.1 eq).
- Solvent: Add anhydrous DMF (Dimethylformamide) or DMSO (5-10 volumes). Critical: Water content must be <0.05% to inhibit hydrolysis.
- Base: Add Potassium Carbonate (K_2CO_3) (2.0 eq). Cesium Carbonate (Cs_2CO_3) can be used to accelerate the reaction if kinetics are sluggish.
- Reaction: Heat to 90°C under Nitrogen atmosphere. Monitor by HPLC/TLC after 4 hours.
 - Checkpoint: If starting material remains, do not increase temp >120°C (risks debromination). Add 0.1 eq more phenol.
- Workup: Cool to RT. Pour into ice water (10 volumes). The product should precipitate as a solid.
- Purification: Filter the solid. If oily, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.
- Crystallization: Recrystallize from Ethanol/Water or Hexane/EtOAc to remove trace phenol.

Quality Control & Impurity Profile

Impurity	Origin	Detection (HPLC)	Remediation
3-Ethylphenol	Excess reagent	RT ~ 4-5 min	Wash with 1M NaOH during workup.
5-Bromo-2(1H)-pyridone	Hydrolysis of SM1	RT ~ 2-3 min (Polar)	Use anhydrous solvent; difficult to remove by crystallization (requires column).
Bis-ether	Over-reaction (Rare)	High RT (Non-polar)	Control stoichiometry (1:1).

Part 5: Applications in Drug Discovery

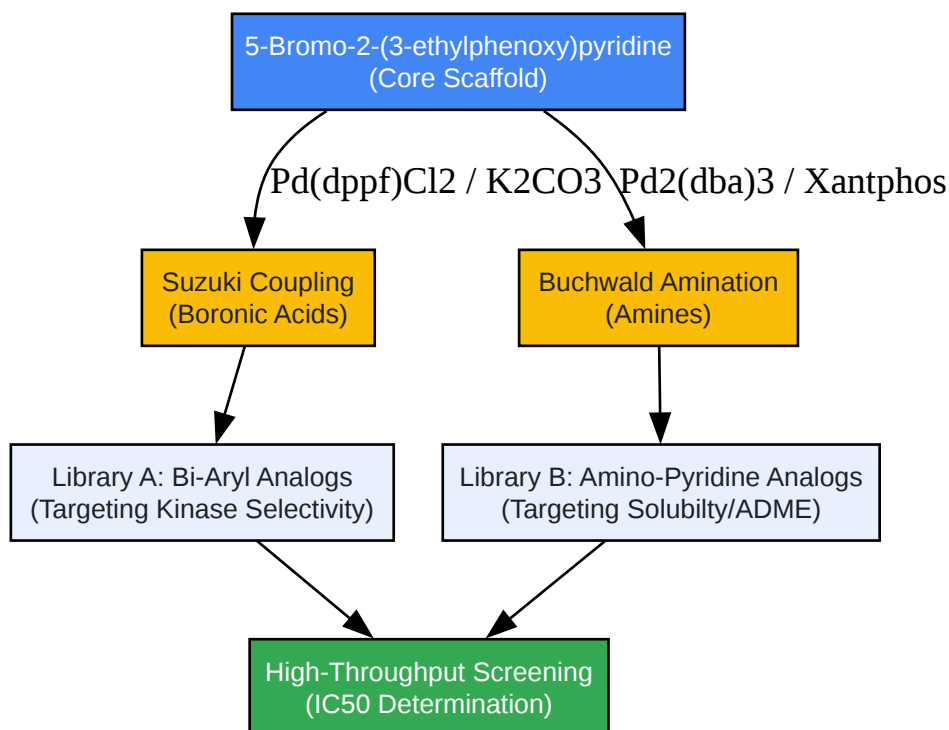
The "Privileged" Kinase Scaffold

The 5-bromo-2-phenoxy pyridine moiety acts as a "hinge-binder" or "hydrophobic pocket occupant" in kinase inhibitors.

- Mechanism: The pyridine nitrogen often accepts a hydrogen bond from the kinase hinge region. The phenoxy group extends into the hydrophobic back-pocket (Gatekeeper region).
- The Ethyl Advantage: The 3-ethyl substitution on the phenoxy ring provides a specific steric bulk that can improve selectivity against homologous kinases by exploiting small differences in the hydrophobic pocket size.

SAR Optimization Workflow

Researchers use this building block to generate libraries of bi-aryl compounds.



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Figure 2: Divergent Synthesis Strategy. The bromine handle allows for parallel synthesis of diverse libraries.

Part 6: Handling & Safety

- GHS Classification: Warning.[1]
- Hazard Statements:
 - H315: Causes skin irritation.[1]
 - H319: Causes serious eye irritation.[1]
 - H335: May cause respiratory irritation.[1]
- Storage: Store at 2-8°C, inert atmosphere. Light sensitive (protect from direct light to prevent debromination over long periods).

Part 7: References

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Sources

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- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [3. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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